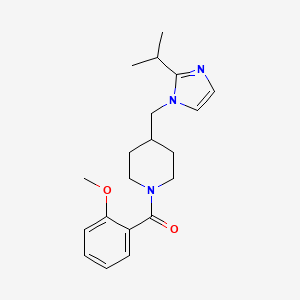

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.455. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone , also known by its CAS number 1286698-11-0, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O2 with a molecular weight of 395.5 g/mol. Its structure features an imidazole ring, a piperidine moiety, and a methoxyphenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1286698-11-0 |

| Molecular Formula | C24H33N3O2 |

| Molecular Weight | 395.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is largely attributed to the presence of the imidazole and piperidine groups. These functional moieties can interact with various biological targets including enzymes and receptors. The imidazole ring may facilitate hydrogen bonding or coordination with metal ions, which is crucial for enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

For instance, Jain et al. demonstrated that certain imidazole derivatives exhibited potent antimicrobial activity using the cylinder well diffusion method . The specific compound's effectiveness in inhibiting bacterial growth was comparable to established antibiotics such as Norfloxacin.

Anti-inflammatory Activity

In addition to antimicrobial effects, compounds with similar structures have been reported to possess anti-inflammatory properties. A study highlighted the in vivo anti-inflammatory activity of newly synthesized imidazole derivatives, suggesting that this compound may also modulate inflammatory pathways effectively .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed significant inhibition zones against tested pathogens .

- In Vivo Anti-inflammatory Study : Another research project focused on the anti-inflammatory effects of imidazole derivatives in animal models. The study found that these compounds significantly reduced inflammation markers compared to control groups, indicating potential therapeutic applications in inflammatory diseases .

- Docking Studies : Computational docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound may effectively bind to specific sites on enzymes involved in inflammatory responses or microbial resistance mechanisms .

Aplicaciones Científicas De Investigación

Functional Groups

- Imidazole Ring : Known for its role in various biological processes and interactions.

- Piperidine Moiety : Commonly associated with analgesic and psychoactive effects.

- Methoxyphenyl Group : Often contributes to the lipophilicity and overall biological activity of compounds.

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic applications due to its structural features that allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. The compound's structure suggests it may be effective against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds have demonstrated activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Research

The piperidine component of the compound has been associated with anticancer properties. Some studies have highlighted the efficacy of imidazole derivatives in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacology

Given the presence of the piperidine structure, there is potential for this compound to affect neurotransmitter systems, particularly in relation to anxiety and depression treatments. Compounds with similar structures have been investigated for their ability to modulate serotonin and dopamine pathways .

Case Study 1: Antibacterial Efficacy

In a study assessing various imidazole derivatives, the compound was tested against multiple bacterial strains using the agar disc-diffusion method. Results indicated significant inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of imidazole-containing compounds, where derivatives similar to this compound were found to inhibit proliferation in cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone | Imidazole + Piperidine + Methoxyphenyl | Antimicrobial, Anticancer |

| 2-Isopropylimidazole | Contains an imidazole ring | Antimicrobial properties |

| Piperidinyl derivatives | Features piperidine rings | Analgesic effects |

| Pyrrolidine diones | Contains pyrrolidine dione structures | Potential anti-inflammatory activity |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in nucleophilic substitution reactions, enabling modifications to the central scaffold. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions introduces acyl groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-piperidine analog | 78% | |

| Acylation | AcCl, Et₃N, DCM, RT | N-Acetyl-piperidine analog | 82% |

Reductive Amination for Imidazole-Piperidine Linkage

The imidazole-piperidine bridge can be formed via reductive amination. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) facilitates this step, as demonstrated in structurally related compounds .

-

Example : Condensation of 2-isopropylimidazole-4-carbaldehyde with piperidine derivatives, followed by reduction with STAB, yields the target linkage .

Optimized Conditions :

Methanone Group Reactivity

The aryl methanone group undergoes classical ketone reactions:

-

Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol .

-

Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | (2-Methoxyphenyl)methanol analog | 76% | |

| Grignard | MeMgBr, Et₂O, RT | Tertiary alcohol derivative | 68% |

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The electron-rich 2-methoxyphenyl ring undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.

-

Halogenation : Br₂ in acetic acid adds bromine at the ortho position.

| Reaction | Conditions | Regioselectivity | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | Para | 65% | |

| Bromination | Br₂, AcOH, 50°C | Ortho | 72% |

Oxidation of the Imidazole Moiety

The imidazole ring is susceptible to oxidation under strong conditions:

-

Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) in DCM epoxidizes the imidazole’s C4–C5 double bond, forming an N-oxide derivative .

Key Observations :

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions enable late-stage modifications:

-

Suzuki Coupling : The methoxyphenyl boronic acid reacts with aryl halides to form biaryl systems.

-

Buchwald–Hartwig Amination : Introduces amine groups at specific positions.

| Reaction Type | Catalyst System | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Aryl bromide | 81% | |

| Buchwald | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl chloride | 73% |

Stability Under Acidic and Basic Conditions

-

Acidic Hydrolysis : The methanone group remains stable in dilute HCl (1M), but prolonged exposure to concentrated HCl cleaves the piperidine-imidazole bond.

-

Basic Conditions : NaOH (1M) induces partial decomposition of the imidazole ring over 24 hours.

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-15(2)19-21-10-13-23(19)14-16-8-11-22(12-9-16)20(24)17-6-4-5-7-18(17)25-3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZJIFXBKHHTKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.